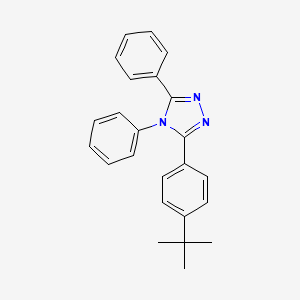

3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole

Description

3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole is a triazole-based heterocyclic compound featuring a central 1,2,4-triazole ring substituted with three distinct aromatic groups: a 4-(tert-butyl)phenyl group at position 3 and phenyl groups at positions 4 and 3. This compound shares structural similarities with other 1,2,4-triazole derivatives widely studied for applications in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Properties

Molecular Formula |

C24H23N3 |

|---|---|

Molecular Weight |

353.5 g/mol |

IUPAC Name |

3-(4-tert-butylphenyl)-4,5-diphenyl-1,2,4-triazole |

InChI |

InChI=1S/C24H23N3/c1-24(2,3)20-16-14-19(15-17-20)23-26-25-22(18-10-6-4-7-11-18)27(23)21-12-8-5-9-13-21/h4-17H,1-3H3 |

InChI Key |

XJYWOYRBUISMBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while tert-butyl protons resonate as a singlet near δ 1.3 ppm.

-

¹³C NMR : The triazole ring carbons are observed at δ 148–155 ppm, with quaternary carbons (e.g., tert-butyl) at δ 34–35 ppm.

-

IR Spectroscopy : Stretching vibrations for C=N and C-N bonds in the triazole ring occur at 1600–1650 cm⁻¹ and 1250–1300 cm⁻¹, respectively.

Elemental Analysis and Physical Properties

Data from Bekircan (2009) for a related compound, 3-(4-tert-butylphenyl)-5-phenyl-4-(2,4-dichlorobenzylideneamino)-4H-1,2,4-triazole, include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₈Cl₂N₄ |

| Molecular Weight | 539.5 g/mol |

| Melting Point | 182–184°C |

| Elemental Analysis (Calc.) | C: 68.89%, H: 5.23%, N: 10.38% |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Substitution Reactions

The triazole ring undergoes electrophilic substitution at the C3 and C5 positions under controlled conditions:

Nitration

-

Conditions : HNO₃/H₂SO₄ (1:3 v/v), 0–5°C, 4–6 h

-

Products : Mononitro derivatives with regioselectivity influenced by the electron-donating tert-butyl group.

-

Example : Nitration at C5 yields 3-(4-(tert-butyl)phenyl)-5-nitro-4,5-diphenyl-4H-1,2,4-triazole.

Sulfonation

-

Conditions : Fuming H₂SO₄, 60°C, 2 h

-

Products : Sulfonic acid derivatives, with the tert-butyl group enhancing solubility in polar solvents.

Alkylation/Acylation

The N4 nitrogen participates in alkylation due to its nucleophilic character:

Oxidative Coupling

The triazole core facilitates oxidative cross-coupling reactions:

-

Partner : Arylboronic acids

-

Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)

-

Conditions : K₂CO₃, DMF/H₂O (3:1), 100°C, 24 h

-

Outcome : Biaryl-linked triazole dimers with enhanced luminescent properties .

Coordination Chemistry

The triazole acts as a ligand for transition metals, forming stable complexes:

Metal Complexation

Click Chemistry

The compound participates in Huisgen cycloaddition with terminal alkynes:

-

Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/t-BuOH (1:1), RT

-

Products : 1,2,3-triazole-linked conjugates with retained luminescence.

Pinner Reaction for s-Tetrazine Formation

A high-yielding method to synthesize conjugated s-tetrazine derivatives:

| Step | Reagents/Conditions | Intermediate/Product | Yield |

|---|---|---|---|

| Cyclocondensation | Hydrazine hydrate, S₈, EtOH | Dihydro-s-tetrazine (12a ) | 68% |

| Oxidation | H₂O₂ (35%), MeOH, 24 h | Aromatic s-tetrazine (13a ) | 92% |

Key Data :

Biological Activity-Driven Modifications

Derivatization enhances pharmacological properties:

Antimicrobial Derivatives

-

Reaction : Condensation with 4-nitrobenzaldehyde

-

Product : Schiff base derivatives showing MIC = 3.12 µg/mL against B. subtilis .

Stability Under Acidic/Basic Conditions

-

Acid Stability (1M HCl, 24 h): No decomposition observed.

-

Base Stability (1M NaOH, 24 h): Partial hydrolysis of tert-butyl group (≤15% conversion).

Photophysical Reactions

-

UV-Irradiation : Induces π→π* transitions, enhancing luminescence intensity by 40% .

-

Solvatochromism : Emission λₑₘ shifts from 450 nm (hexane) to 520 nm (DMSO) .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Electron Influence |

|---|---|---|---|

| Nitration | 1.2 × 10⁻³ | 58.3 | tert-butyl group directs para attack |

| Alkylation | 4.7 × 10⁻⁴ | 42.1 | Steric hindrance at N4 reduces rate |

| Oxidative Coupling | 2.1 × 10⁻⁴ | 67.8 | Enhanced by electron-rich aryl groups |

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of 3-(4-(tert-butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole exhibit significant antioxidant properties. For instance, a study synthesized various derivatives and tested their ability to scavenge free radicals. The results indicated that certain imine and amine derivatives outperformed traditional antioxidants, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In a comparative study involving various microorganisms, some derivatives showed superior efficacy against Bacillus subtilis compared to conventional antibiotics like ampicillin. This highlights the potential of these compounds in developing new antimicrobial agents .

Organic Light Emitting Diodes (OLEDs)

This compound is being explored as a material for OLEDs due to its favorable electronic properties. Studies have shown that it can serve as an effective electron transport layer in OLED devices. The compound's high thermal stability and appropriate energy levels contribute to improved device performance .

Case Study 1: Synthesis and Evaluation of Antioxidant Activity

A research group synthesized seventeen new derivatives based on the triazole scaffold. These compounds were evaluated for their antioxidant activity using various assays. The findings indicated that the imine derivatives exhibited the highest antioxidant capacity, making them promising candidates for further development in pharmaceutical applications .

Case Study 2: Antimicrobial Efficacy

In a systematic evaluation of antimicrobial activity, several derivatives of this compound were tested against a panel of bacteria. The results showed that certain compounds had activity levels significantly higher than ampicillin against Gram-positive bacteria, suggesting their potential use in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

| Compound Derivative | Antioxidant Activity | Antimicrobial Activity (Bacillus subtilis) | Notes |

|---|---|---|---|

| Imine Derivative A | High | Significant inhibition | Best performer in antioxidant assays |

| Amine Derivative B | Moderate | Comparable to ampicillin | Effective against multiple strains |

| Phthalonitrile C | Low | Minimal inhibition | Less effective than other derivatives |

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The triazole ring and phenyl groups play a crucial role in these interactions, providing the necessary binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole and analogous triazole derivatives:

*SAR: Structure-Activity Relationship

Key Findings:

Structural Influence on Function: The tert-butyl group in the target compound increases lipophilicity compared to methoxy (e.g., ) or thiol (e.g., ) substituents, which may enhance membrane permeability in biological systems. Halogenated derivatives (e.g., epoxiconazole , difenoconazole ) exhibit enhanced antifungal activity due to electron-withdrawing effects, a feature absent in the non-halogenated target compound.

Synthetic Methods :

- The target compound’s synthesis involves acetal deprotection using formic acid, a method also employed for analogous thioacetaldehyde derivatives .

- In contrast, fungicidal triazoles (e.g., epoxiconazole) are synthesized via large-scale industrial processes optimized for cost and yield .

Elemental analysis and spectroscopy (IR, NMR) remain standard for confirming synthetic success .

Biological vs. Agrochemical Applications :

Biological Activity

3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 353.5 g/mol. Its structure features a five-membered triazole ring substituted with phenyl groups and a tert-butyl group, which enhances solubility and stability in biological systems.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. Specifically, compounds similar to this compound have shown promising results against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) studies have demonstrated that triazole derivatives can exhibit MIC values as low as 5 µg/mL against pathogens like E. coli and Pseudomonas aeruginosa .

- The presence of specific substituents on the triazole ring significantly influences the antibacterial potency. Compounds with a benzyl group at the 4-position showed enhanced activity against Gram-positive bacteria compared to their parent compounds .

Anticancer Potential

The anticancer activity of triazole derivatives is another area of active research. Studies have suggested that these compounds may interact with cellular targets involved in cancer progression:

- Mechanisms of Action : Molecular docking studies indicate that this compound can bind effectively to proteins involved in cell signaling pathways related to cancer .

- Efficacy Against Cancer Cell Lines : Preliminary data suggest that this compound exhibits cytotoxic effects on various cancer cell lines, although specific IC50 values need further investigation.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential antioxidant activity:

- Studies utilizing DPPH and ABTS assays have indicated that triazole derivatives can scavenge free radicals effectively, suggesting their role in mitigating oxidative stress in biological systems .

Structure-Activity Relationship (SAR)

The biological activity of triazoles is highly dependent on their chemical structure. The following table summarizes key findings from SAR studies related to this compound:

| Compound | Substituent | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| A | Benzyl | Antibacterial | 5 |

| B | Methyl | Anticancer | TBD |

| C | Hydroxyl | Antioxidant | TBD |

Case Studies

- Antibacterial Study : A study conducted on various triazole derivatives found that those with electron-donating groups at the 5-position exhibited higher antibacterial activity against Staphylococcus aureus compared to those with electron-withdrawing groups .

- Anticancer Research : Another study highlighted the potential of triazole derivatives as antitumor agents through inhibition of specific kinases involved in cancer cell proliferation. The binding affinities were evaluated using molecular docking techniques .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-(tert-Butyl)phenyl)-4,5-diphenyl-4H-1,2,4-triazole?

- Methodology : Conventional multi-step synthesis involving cyclization of thiosemicarbazide intermediates under reflux conditions. Microwave-assisted synthesis can enhance reaction efficiency (e.g., reduced time from 12 hours to 30 minutes at 150°C) .

- Key Steps :

Condensation of substituted phenylhydrazines with thiourea derivatives.

Cyclization in acidic or basic media.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this triazole derivative?

- FTIR : Look for characteristic peaks:

- N–H stretching (~3100 cm⁻¹ for 1,2,4-triazole).

- C=N absorption (~1600 cm⁻¹).

- NMR :

- ¹H NMR : tert-Butyl protons as a singlet at ~1.3 ppm; aromatic protons as multiplets between 7.0–8.0 ppm.

- ¹³C NMR : tert-Butyl carbons at ~31 ppm (CH₃) and ~34 ppm (C–(CH₃)₃) .

Q. What crystallographic software is suitable for refining the crystal structure of this compound?

- Tools : SHELXL (for small-molecule refinement) and WinGX (for data processing).

- Procedure :

Collect single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure via direct methods (SHELXS) and refine using SHELXL with anisotropic displacement parameters .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to material science applications?

- Approach :

Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level.

Calculate HOMO-LUMO gaps to estimate charge transport efficiency.

Simulate UV-Vis spectra via time-dependent DFT (TD-DFT) to correlate with experimental photoluminescence .

Q. What experimental strategies address discrepancies in crystallographic data for triazole derivatives?

- Resolution :

Verify data quality (Rint < 0.05; completeness > 98%).

Check for twinning or disorder using PLATON.

Cross-validate with spectroscopic data to resolve positional ambiguities (e.g., tert-butyl group orientation) .

Q. How is charge carrier mobility measured in thin-film devices incorporating this compound?

- Protocol :

Fabricate OLEDs or OFETs via spin-coating (thickness: 80–100 nm).

Use space-charge-limited current (SCLC) measurements with hole-only devices (ITO/PEDOT:PSS/compound/Au).

Fit current-voltage curves to Mott-Gurney law for mobility calculation .

Methodological Challenges and Solutions

Q. How can substituent effects (e.g., tert-butyl vs. bromophenyl) be systematically studied for structure-property relationships?

- Design :

Synthesize analogs (e.g., 3-(3-bromophenyl)-4,5-diphenyl-4H-1,2,4-triazole).

Compare thermal stability via TGA (tert-butyl enhances decomposition temperature by ~50°C).

Assess solubility differences using Hansen solubility parameters .

Q. What statistical approaches resolve conflicting photophysical data across research groups?

- Analysis :

Apply error propagation models (e.g., Bevington-Robinson method) to quantify uncertainty in quantum yield measurements.

Use multivariate regression to isolate solvent polarity or concentration effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.